4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL is a complex organic compound that features both phenolic and imidazo[1,2-a]pyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous as it is solvent- and catalyst-free, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenolic groups can form hydrogen bonds with active sites, while the imidazo[1,2-a]pyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Indole derivatives: Exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL is unique due to its combination of phenolic and imidazo[1,2-a]pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H19N3O4/c1-28-17-7-5-6-15(21(17)27)13-23-22-20(24-19-8-3-4-11-25(19)22)14-9-10-16(26)18(12-14)29-2/h3-13,26-27H,1-2H3/b23-13+ |
InChI Key |
STGHGKZTNYRZTM-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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